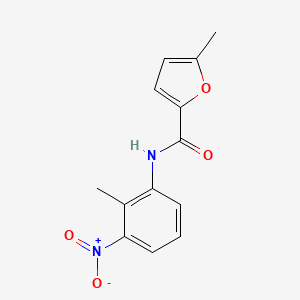![molecular formula C14H12BrNO4 B3597346 METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE](/img/structure/B3597346.png)
METHYL 3-{[(5-BROMO-2-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE
Vue d'ensemble
Description
Methyl 3-{[(5-bromo-2-furyl)carbonyl]amino}-4-methylbenzoate is an organic compound with the molecular formula C13H10BrNO4. It is a derivative of benzoic acid and features a brominated furan ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(5-bromo-2-furyl)carbonyl]amino}-4-methylbenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-furoic acid and 4-methyl-3-nitrobenzoic acid.
Formation of Amide Bond: The 5-bromo-2-furoic acid is first converted to its acyl chloride derivative using thionyl chloride (SOCl2). This acyl chloride is then reacted with 4-methyl-3-nitrobenzoic acid in the presence of a base like triethylamine (TEA) to form the amide bond.
Reduction: The nitro group in the intermediate product is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalytic amount of sulfuric acid (H2SO4) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[(5-bromo-2-furyl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-{[(5-bromo-2-furyl)carbonyl]amino}-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 3-{[(5-bromo-2-furyl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The brominated furan ring and the amide linkage play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but lacks the furan ring.
Methyl 4-bromo-3-methylbenzoate: Similar structure but lacks the amide linkage and furan ring.
Uniqueness
Methyl 3-{[(5-bromo-2-furyl)carbonyl]amino}-4-methylbenzoate is unique due to the presence of both a brominated furan ring and an amide linkage, which confer distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
methyl 3-[(5-bromofuran-2-carbonyl)amino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO4/c1-8-3-4-9(14(18)19-2)7-10(8)16-13(17)11-5-6-12(15)20-11/h3-7H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZUUUSLFFDWKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


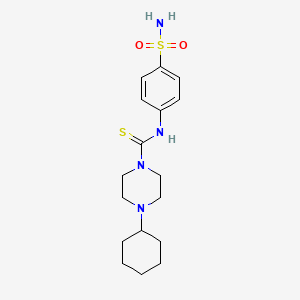

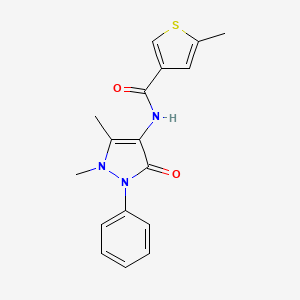
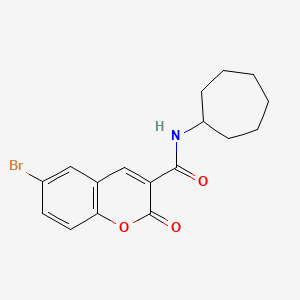

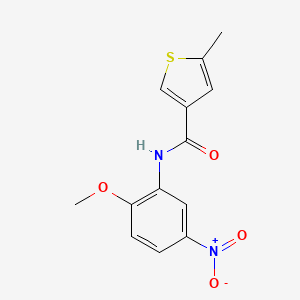
![(3,6-DICHLORO-1-BENZOTHIOPHEN-2-YL){4-[(3,5-DIMETHYL-4-ISOXAZOLYL)CARBONYL]PIPERAZINO}METHANONE](/img/structure/B3597297.png)


![N-[3-(CYCLOHEXYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-2-THIOPHENECARBOXAMIDE](/img/structure/B3597320.png)
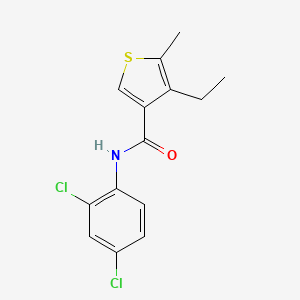
![methyl 3-[(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B3597361.png)

